Cas no 876536-28-6 ((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)

(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 2-((2-fluorophenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
- 2-[(2-fluorophenyl)amino]-2-oxoethyl 5-methylthiophene-2-carboxylate
- [2-(2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- STL195225
- (2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate
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- インチ: 1S/C14H12FNO3S/c1-9-6-7-12(20-9)14(18)19-8-13(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17)
- InChIKey: NIIDLQZPISLYMV-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC=C1C(=O)OCC(NC1C=CC=CC=1F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 366
- トポロジー分子極性表面積: 83.6
- 疎水性パラメータ計算基準値(XlogP): 3.2
(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-4126-1mg |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-2mg |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-5mg |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-30mg |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-2μmol |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-4mg |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-20μmol |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-15mg |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-5μmol |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-4126-25mg |
[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |
876536-28-6 | 25mg |
$109.0 | 2023-09-07 |
(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylateに関する追加情報
Introduction to (2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate (CAS No. 876536-28-6)
(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate, identified by its CAS number 876536-28-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the combination of a 2-fluorophenyl group and a 5-methylthiophene-2-carboxylate moiety, contribute to its unique chemical properties and potential therapeutic applications.
The 2-fluorophenyl group is a key structural element that imparts electronic and steric properties to the molecule, influencing its interactions with biological targets. Fluorine atoms are known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability and binding affinity. In contrast, the 5-methylthiophene-2-carboxylate component introduces a heterocyclic scaffold that is commonly found in bioactive molecules. Thiophene derivatives have been extensively studied for their role in various biological processes, including anti-inflammatory, antimicrobial, and anticancer activities.
Recent advancements in the field of medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric units. The combination of a 2-fluorophenyl group with a 5-methylthiophene-2-carboxylate moiety in (2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate creates a versatile platform for drug discovery. This compound has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. The carbamoylmethyl group further enhances the molecular diversity, allowing for modifications that can fine-tune its biological activity.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have suggested that derivatives of this compound may interact with enzymes such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders. The fluorine atom in the 2-fluorophenyl group can enhance binding affinity by participating in halogen bonding interactions, a mechanism that has been successfully exploited in the design of many modern drugs.
In addition to its inhibitory potential, (2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate has been explored for its ability to modulate signaling pathways relevant to neurological disorders. The heterocyclic structure of the 5-methylthiophene-2-carboxylate moiety suggests that it may interact with neurotransmitter receptors or ion channels, offering a potential therapeutic approach for conditions such as Alzheimer's disease or epilepsy. Preliminary studies have shown promising results in cell-based assays, indicating that this compound can influence neuronal activity and potentially alleviate symptoms associated with these disorders.
The synthesis of (2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the fluorine atom into the phenyl ring, followed by functionalization at the thiophene core. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological evaluation.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding mode of this compound with potential target proteins. These studies have provided insights into how the structural features of (2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate contribute to its biological activity. By predicting binding affinities and identifying key interaction points, researchers can design more effective derivatives with improved pharmacological properties.
The growing interest in this compound underscores its significance as a building block for novel therapeutics. As research progresses, it is anticipated that (2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate will continue to be explored in various contexts, from academic research to industrial drug development. Its unique structural features and demonstrated biological potential make it a valuable asset in the quest for new treatments for human diseases.
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